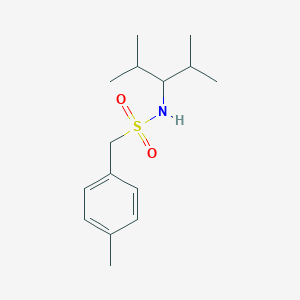![molecular formula C22H26ClN3O3S B5223600 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCTB is a thioamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium influx in cells. TRPV4 channels are expressed in various cell types, including neurons, smooth muscle cells, and cancer cells. Inhibition of TRPV4 channels by 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide leads to a decrease in the influx of calcium ions into cells, which can affect various cellular functions.
Biochemical and Physiological Effects:
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the influx of calcium ions, which can affect synaptic transmission and plasticity. In smooth muscle cells, 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the influx of calcium ions, which can affect the contraction and relaxation of blood vessels. In cancer cells, 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, which can affect tumor progression and metastasis.
実験室実験の利点と制限
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has various advantages and limitations for lab experiments. One advantage is its specificity for TRPV4 channels, which allows for the selective inhibition of these channels without affecting other cellular functions. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on neuronal function. One limitation is its potential toxicity, which can affect cell viability and experimental outcomes. Another limitation is its potential off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One direction is the study of its effects on other cellular functions beyond TRPV4 channel activity. Another direction is the development of more specific and potent inhibitors of TRPV4 channels. Additionally, the study of 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in animal models can provide insights into its effects on physiological functions and its potential therapeutic applications. Finally, the investigation of 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in combination with other drugs or therapies can provide new avenues for cancer treatment.
合成法
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been synthesized through various methods, including the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide and butylamine followed by reaction with 4-bromo-2-fluorobenzoyl chloride. Another method involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide and butylamine followed by reaction with 4-bromo-2-fluorobenzoic acid. The synthesis of 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has also been achieved through the reaction of 4-bromo-2-fluorobenzoyl chloride with 3-chloro-4-(4-morpholinyl)thiourea followed by reaction with butylamine.
科学的研究の応用
4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential applications in various scientific research areas, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium influx in neurons. In cardiovascular research, 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium influx in smooth muscle cells. In cancer research, 4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
4-butoxy-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c1-2-3-12-29-18-7-4-16(5-8-18)21(27)25-22(30)24-17-6-9-20(19(23)15-17)26-10-13-28-14-11-26/h4-9,15H,2-3,10-14H2,1H3,(H2,24,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTHAYQOIQHBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
![3-[(4-methoxybenzoyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5223529.png)


![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)


![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)